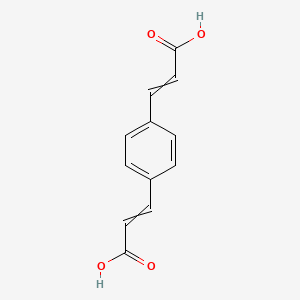

3,3'-(p-Phenylene)diacrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFXQFIGKBLKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025879 | |

| Record name | 3,3'-(p-Phenylene)diacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16323-43-6 | |

| Record name | p-Phenylenediacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16323-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3,3'-(1,4-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(p-Phenylene)diacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(p-phenylene)diacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 P Phenylene Diacrylic Acid and Its Functionalized Derivatives

Established Synthetic Protocols for 3,3'-(p-Phenylene)diacrylic Acid

Condensation Reactions, including Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing this compound. chemicalbook.com This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound. chemicalbook.com In the context of this compound synthesis, terephthalaldehyde (B141574) is reacted with a compound containing an active methylene group, such as malonic acid.

The reaction is often carried out in the presence of a basic catalyst, such as pyridine (B92270) with a trace of piperidine, and can be accelerated using microwave irradiation, significantly reducing reaction times. researchgate.net The choice of catalyst and solvent can influence the reaction's efficiency and yield. For instance, boric acid has been identified as an effective and environmentally benign catalyst for Knoevenagel condensations, offering good catalytic activity and high yields. The general scheme for the Knoevenagel condensation to form this compound is depicted below:

Table 1: Examples of Knoevenagel Condensation for the Synthesis of Cinnamic Acid Derivatives

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | - | Microwave Irradiation (2-5 min) | Excellent | researchgate.net |

| Vanillin | Malonic Acid | Organic Base | - | Heating | - | researchgate.net |

| p-Chlorobenzaldehyde | Various Active Methylene Compounds | Boric Acid (10 mol%) | Aqueous Ethanol | Room Temperature | High | |

| Aromatic Aldehydes | Ethyl Cyanoacetate/Malononitrile (B47326) | Triphenylphosphine (B44618) | Solvent-free | Mild Conditions | Excellent | researchgate.net |

Coupling Reactions Utilizing Carboxyl-Activating Agents

Coupling reactions that employ carboxyl-activating agents are another established route for creating amide and ester derivatives of this compound, which can then be hydrolyzed to the diacid. A widely used coupling agent is N,N'-dicyclohexylcarbodiimide (DCC). covachem.comcreative-peptides.com DCC activates the carboxyl group of a carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comwikipedia.org This intermediate then readily reacts with a nucleophile, such as an amine or an alcohol, to form an amide or ester bond, respectively. creative-peptides.comwikipedia.org

The primary advantage of using DCC is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration. peptide.com To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. peptide.com

Table 2: General Protocol for DCC Coupling Reactions

| Step | Procedure |

| 1 | Dissolve one equivalent of the carboxylic acid and one equivalent of the nucleophile in a suitable solvent like dichloromethane (B109758) (DCM). |

| 2 | Cool the mixture in an ice bath. |

| 3 | Add a solution of 1.1 equivalents of DCC in a minimal amount of DCM to the cooled mixture with stirring. |

| 4 | Allow the reaction to proceed until complete. |

| 5 | Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). |

| 6 | Evaporate the solvent from the filtrate to obtain the crude product. |

Conversion Pathways to Acyl Halide Intermediates (e.g., Acid Chlorides)

The conversion of this compound to its corresponding diacyl chloride, terephthaloyl chloride, provides a highly reactive intermediate for further functionalization. Acyl chlorides are readily synthesized from carboxylic acids using several chlorinating agents, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemicalbook.comacs.org

The reaction with thionyl chloride is a common method, where terephthalic acid is refluxed with thionyl chloride. chemicalbook.com The excess thionyl chloride can be evaporated, and the crude product purified by distillation under reduced pressure. chemicalbook.com Another approach involves the reaction of 1,4-bis(trichloromethyl)benzene (B1667536) with terephthalic acid. wikipedia.org

Table 3: Methods for the Synthesis of Terephthaloyl Chloride

| Reagent | Reaction Conditions | Byproducts | Reference |

| Thionyl Chloride (SOCl₂) | Reflux at 80°C for 10-12 hours | SO₂, HCl | chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | Heating on a steam bath | POCl₃, HCl | acs.org |

| 1,4-bis(trichloromethyl)benzene | Reaction with terephthalic acid | HCl | wikipedia.org |

| Phosgene | - | - |

Sustainable and Advanced Synthetic Strategies

Mechanochemical and Sonochemical Synthesis Techniques

Mechanochemical synthesis, which involves reactions induced by mechanical energy (e.g., ball milling), offers a green and efficient alternative to traditional solvent-based methods. beilstein-journals.orgnih.gov The Knoevenagel condensation, in particular, has been successfully carried out under mechanochemical conditions, often solvent-free and with minimal or no catalyst. beilstein-journals.orgnih.govnih.gov For example, the mechanochemical condensation of various aldehydes with malononitrile has been shown to proceed rapidly and with high yields. beilstein-journals.orgnih.gov This approach can be extended to the synthesis of this compound from terephthalaldehyde and malonic acid. beilstein-journals.orgnih.gov

Sonochemical synthesis, which utilizes ultrasound to initiate and accelerate chemical reactions, is another promising green methodology. researchgate.netuns.ac.id The Perkin reaction, a method for synthesizing cinnamic acids, has been successfully performed using sonication, leading to reduced reaction times compared to conventional heating. uns.ac.id The synthesis of cinnamic acid derivatives from aromatic aldehydes has been demonstrated using sonochemical methods, suggesting the potential for applying this technique to the synthesis of this compound. researchgate.netuns.ac.id

Hydrothermal Synthesis in Coordination Chemistry Contexts

Hydrothermal synthesis is a powerful technique for the preparation of crystalline materials, particularly coordination polymers and metal-organic frameworks (MOFs), from aqueous solutions at elevated temperatures and pressures. rsc.orgresearchgate.net In this context, this compound and its isomers can serve as organic linkers that coordinate to metal ions, forming extended one-, two-, or three-dimensional structures. rsc.org

The hydrothermal reaction of metal salts, such as zinc nitrate, with phenylenediacetic acids (isomers of the target molecule's saturated analogue) and other co-ligands has been shown to produce a variety of coordination polymers with different dimensionalities and topologies. rsc.org For example, the reaction of Zn(NO₃)₂ with 1,4-phenylenediacetic acid and a bipyridyl ligand resulted in a five-fold interpenetrating 3D diamondoid framework. rsc.org These studies highlight the potential of using this compound as a rigid linker in the hydrothermal synthesis of novel functional materials. rsc.orgresearchgate.net

Automated Flow System Methodologies for Derivative Synthesis

The automation of organic synthesis through flow chemistry is revolutionizing the preparation of complex molecules by offering enhanced reaction control, improved safety, and the potential for high-throughput screening. fu-berlin.deresearchgate.net Automated platforms, often featuring radially arranged continuous flow modules around a central switching station, provide a versatile and efficient means to synthesize libraries of small molecules. fu-berlin.de This modular approach allows for the multistep synthesis of compounds with minimal manual intervention.

A key strategy in automated synthesis is the integration of solid-phase synthesis (SPS) with continuous-flow operations. This combination, termed SPS-flow, addresses challenges such as solvent and reagent incompatibility between reaction steps and the accumulation of byproducts. nih.gov By anchoring the starting material to a solid support, reagents and byproducts can be easily washed away after each synthetic step, streamlining the purification process. nih.gov This methodology has been successfully demonstrated in the multistep synthesis of complex pharmaceutical ingredients, showcasing its potential for creating derivatives of this compound. researchgate.netnih.gov The development of a computerized chemical recipe file (CRF) for a specific synthetic sequence allows for the automated and reproducible production of a target molecule and its analogs through both early and late-stage diversification. nih.gov

Green Chemistry Principles in the Preparation of this compound and its Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact by improving atom economy, minimizing waste, and utilizing sustainable resources. snu.ac.krmpg.de A significant focus is on replacing hazardous reagents and solvents with more benign alternatives. worktribe.com For instance, the synthesis of p-xylene, a precursor for terephthalic acid used in polyester (B1180765) production, has been achieved from renewable biomass sources through a heterogeneously catalyzed three-in-one reaction. mpg.de This process involves the Diels-Alder cycloaddition of biologically derived 2,5-dimethylfuran (B142691) with acrylic acid, followed by dehydration and decarboxylation in a continuous flow system. mpg.de

Another key aspect of green chemistry is the use of environmentally friendly solvents, such as water or acetic acid, and the development of catalyst systems that can be recovered and reused. snu.ac.krresearchgate.net For example, the synthesis of symmetric dimaleamic acids has been demonstrated using water or acetic acid as solvents, minimizing the need for volatile organic compounds. researchgate.net Furthermore, improving atom utilization is a critical goal. Traditional reactions like Friedel-Crafts acylations often generate significant waste due to the use of stoichiometric amounts of catalysts like aluminum chloride. snu.ac.kr Identifying alternative, recoverable catalysts, such as acidic zeolites, can dramatically improve the environmental performance of such reactions. snu.ac.kr The simplification of synthesis pathways by reducing the number of steps also contributes to waste reduction and increased atom economy. snu.ac.kr

Synthesis of Structurally Modified and Functionalized Derivatives

The functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties, leading to materials with specific applications.

Halogenated Derivatives (e.g., Fluorinated Phenylenediacrylic Acids)

Halogenation is a common strategy to modify the electronic properties and reactivity of organic molecules. The synthesis of halogenated derivatives of phenylenediacrylic acids can be achieved through various methods. One fundamental approach is halodecarboxylation, where carboxylic acids are converted to organic halides through the cleavage of a carbon-carbon bond and the introduction of a halogen. nih.gov This method can be applied to a wide range of carboxylic acids to produce iodides, bromides, chlorides, and fluorides. nih.gov

Another strategy involves the reductive halogenation of α,β-unsaturated ketones, which can serve as precursors to halogenated diacrylic acids. This method utilizes a catalyst, a reducing agent, and an electrophilic halogen source to selectively introduce a halogen atom. organic-chemistry.org For instance, triphenylphosphine oxide has been used as a catalyst with trichlorosilane (B8805176) as the reducing agent and N-halosuccinimides as the halogen source to synthesize unsymmetrical α-haloketones with high efficiency. organic-chemistry.org The Knoevenagel condensation of halogenated benzaldehydes with cyanoacetates is another effective route to produce halogenated phenylcyanoacrylates, which can be further modified. chemrxiv.org

Table 1: Examples of Halogenation Methods and Reagents

| Halogenation Method | Reagents | Target Functionality |

| Halodecarboxylation | Carboxylic acid, Halogen source | Organic Halide |

| Reductive Halogenation | α,β-Unsaturated ketone, Catalyst (e.g., triphenylphosphine oxide), Reducing agent (e.g., trichlorosilane), Halogen source (e.g., N-halosuccinimide) | α-Haloketone |

| Knoevenagel Condensation | Halogenated benzaldehyde, Cyanoacetate, Catalyst (e.g., piperidine) | Halogenated Phenylcyanoacrylate |

Advanced Conjugated Systems and Donor-Acceptor (A-π-D-π-A) Architectures

The extended π-system of this compound makes it an excellent building block for advanced conjugated materials, including those with donor-acceptor (A-π-D-π-A) architectures. These materials are of great interest for applications in organic electronics, such as organic solar cells and light-emitting diodes. The synthesis of such systems often involves coupling reactions to extend the conjugation and introduce electron-donating (D) and electron-accepting (A) moieties.

Nickel-catalyzed coupling reactions are a powerful tool for the synthesis of poly(phenylene) block copolymers. nih.gov These methods can be used to polymerize dichlorobenzene derivatives, potentially incorporating the phenylene diacrylic acid moiety, to create well-defined block copolymers. nih.gov Research has focused on optimizing these reactions by exploring more cost-effective nickel catalysts, such as NiBr2 and NiCl2, as alternatives to the more expensive Ni(COD)2. nih.gov While these alternative catalysts have shown promise in synthesizing random copolymers, achieving high molecular weights in block copolymerizations remains a challenge. nih.gov

Amide-Based Derivatives (e.g., Bis-acrylamide Derivatives)

The carboxylic acid groups of this compound are readily converted into amide functionalities, opening up a vast chemical space for derivative synthesis. researchgate.netgoogle.com Amide derivatives are often synthesized by first converting the carboxylic acid to a more reactive species, such as an ester, and then reacting it with an amine. google.com For example, methyl esters can be prepared by reacting the carboxylic acid with methanol (B129727) in an acidic medium, followed by amidation with an appropriate amine. google.com

A variety of reaction conditions can be employed for amide synthesis. For instance, the reaction of an ester with an amine can be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as anhydrous potassium carbonate. google.com Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents. Microwave-assisted amide coupling reactions using reagents like polystyrene-carbodiimide and 1-hydroxybenzotriazole have been shown to be effective for the synthesis of diverse amide libraries. nih.gov The synthesis of bis-acrylamide derivatives involves reacting the diacid with two equivalents of an amine.

Table 2: Common Methods for Amide Synthesis

| Method | Starting Material | Reagents |

| Esterification followed by Amidation | Carboxylic Acid | Methanol, Acid Catalyst, Amine, Base (e.g., K2CO3) |

| Microwave-Assisted Coupling | Carboxylic Acid | Amine, Polystyrene-carbodiimide, 1-Hydroxybenzotriazole |

| Direct Reaction | Diester | Amine |

Polymeric Monomer Synthesis (e.g., Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid)

This compound can serve as a monomer or a precursor to monomers for the synthesis of various polymers. Its rigid structure and difunctionality make it suitable for creating polyesters, polyamides, and other polymeric materials. The synthesis of polymeric monomers often involves modifying the carboxylic acid groups to introduce polymerizable functionalities or to incorporate the diacrylic acid unit into a larger monomer structure.

For example, the diacid can be reacted with aminobenzoic acid to form a bis(p-amidobenzoic acid)-p-phenylene diacrylic acid monomer. This type of monomer can then be used in polycondensation reactions to produce aromatic polyamides with potentially enhanced thermal and mechanical properties. The synthesis of such monomers typically involves standard amidation procedures.

Furthermore, the acrylic acid moieties themselves are polymerizable. Radical polymerization of acrylic monomers is a common method to produce polyacrylates. worktribe.comresearchgate.net The synthesis of copolymers by reacting these monomers with other vinyl monomers, such as styrene (B11656) or n-butyl acrylate, allows for the tuning of polymer properties like glass transition temperature and hardness. worktribe.comchemrxiv.org Emulsion copolymerization is a particularly useful technique for producing stable polymer latexes. worktribe.com

Advanced Spectroscopic and Structural Characterization of 3,3 P Phenylene Diacrylic Acid and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 3,3'-(p-Phenylene)diacrylic acid, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming its structural integrity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the central phenylene ring typically appear as a multiplet in the downfield region of the spectrum, a characteristic feature of protons attached to a benzene (B151609) ring. The vinylic protons of the acrylic acid moieties give rise to doublets, with their coupling constants providing information about their geometric arrangement (cis or trans). The acidic protons of the carboxyl groups are also observable, often as a broad singlet, though their chemical shift can be highly dependent on the solvent and concentration.

In a typical ¹H NMR spectrum of a related compound, 2-phenylacrylic acid, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet between δ 7.35 and 7.47 ppm. rsc.org The vinylic protons are observed as singlets at δ 6.56 and 6.04 ppm. rsc.org For this compound itself, the symmetry of the molecule simplifies the spectrum. The protons on the central benzene ring are chemically equivalent and often appear as a single signal. Similarly, the vinylic protons and the carboxylic acid protons on both acrylic acid chains will have identical chemical shifts. For instance, in one analysis, the vinylic protons were observed as doublets at δ 7.76 (d, J = 16.0 Hz) and δ 6.33 (d, J = 16.0 Hz), indicative of a trans configuration. rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic (C₆H₄) | 7.33-7.39 | m | - | rsc.org |

| Vinylic (PhCH) | 7.76 | d | 16.0 | rsc.org |

| Vinylic (CHCOOH) | 6.33 | d | 16.0 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. The spectrum displays distinct signals for the carboxyl carbons, the vinylic carbons, and the aromatic carbons. The carboxyl carbons are typically found in the most downfield region of the spectrum. The carbons of the central phenylene ring and the vinylic carbons of the acrylic acid groups appear at intermediate chemical shifts.

For a related compound, 2-phenylacrylic acid, the carboxyl carbon resonates at δ 172.22 ppm. rsc.org The vinylic carbons appear at δ 140.78 ppm and δ 128.28 ppm, while the aromatic carbons show signals at δ 136.25, 129.55, and 128.59 ppm. rsc.org Due to the symmetry of this compound, the number of signals in its ¹³C NMR spectrum is reduced. The two carboxyl groups, the two sets of vinylic carbons, and the carbons of the phenylene ring will each produce a set of equivalent signals.

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carboxyl (COOH) | 172.06 | rsc.org |

| Aromatic (quaternary) | 139.72 | rsc.org |

| Aromatic (CH) | 130.46, 129.66 | rsc.org |

| Vinylic (CH) | 115.36, 115.14 | rsc.org |

Vibrational and Electronic Spectroscopy for Functional Group Analysis and Electronic Structure

Vibrational and electronic spectroscopy techniques are crucial for identifying the functional groups present in a molecule and understanding its electronic properties. Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often showing hydrogen bonding. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak, usually around 1700 cm⁻¹. researchgate.net

The C=C stretching vibrations of the aromatic ring and the vinylic groups appear in the 1600-1450 cm⁻¹ region. Specifically, bands around 1600 cm⁻¹ and 1500 cm⁻¹ are indicative of the aromatic ring, while the vinylic C=C stretch may also be present in this region. The C-H stretching vibrations of the aromatic and vinylic protons are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) for the substituted benzene ring can also provide structural information and typically appear below 900 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3365–3333 (broad) | O-H stretch | Carboxylic Acid | rsc.org |

| ~1700 | C=O stretch | Carboxylic Acid | researchgate.net |

| 1659–1653 | C=C stretch / O-H bend | Alkene / Water | rsc.org |

| 1613 | C-C skeletal vibration | Aromatic Ring | rsc.org |

| 970–920 | trans =C-H out-of-plane bend | Alkene | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The extended conjugation in this molecule, involving the central phenylene ring and the two acrylic acid moieties, results in characteristic absorption bands.

The spectrum typically shows strong absorptions corresponding to π → π* transitions. libretexts.org The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. libretexts.org For this compound, the main absorption bands are expected in the UV region, reflecting the conjugated system. The solvent can influence the position and intensity of these bands. In some cases, a shift in λmax to longer wavelengths (bathochromic or red shift) is observed in more polar solvents.

| Compound Type | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|

| Conjugated Polyene (e.g., 1,3,5-hexatriene) | 258 | π → π | libretexts.org |

| Aromatic Systems | ~250-350 | π → π | researchgate.net |

X-ray Crystallography and Crystal Engineering Insights

The crystal structure of this compound would reveal the planarity of the molecule and the specific arrangement of the acrylic acid side chains relative to the central phenylene ring. A key feature of the crystal packing would be the formation of hydrogen-bonded networks between the carboxylic acid groups of adjacent molecules. These hydrogen bonds play a crucial role in the formation of supramolecular assemblies, such as dimers, chains, or sheets.

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. rsc.orgnih.gov This technique has been instrumental in elucidating the molecular and supramolecular architecture of p-PDA and its derivatives.

The analysis of single crystals of p-PDA reveals detailed information about bond lengths, bond angles, and torsion angles, confirming the planar geometry of the phenylene ring and the trans configuration of the acrylic acid moieties. Furthermore, SCXRD provides unparalleled insight into the supramolecular assembly, detailing the intricate network of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. For instance, studies on related compounds have shown how different functional groups can influence the molecular packing and resulting liquid crystalline phases. researchgate.net

The data obtained from SCXRD is not only fundamental for understanding the solid-state properties of p-PDA but also serves as a benchmark for validating computational models and interpreting data from other analytical techniques.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze the crystalline nature of bulk materials. wikipedia.orgcreative-biostructure.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on polycrystalline powders, making it ideal for routine phase identification and quality control. wikipedia.orgyoutube.com

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are directly related to the crystal lattice parameters. For p-PDA, PXRD is employed to:

Confirm the crystalline phase of a synthesized batch.

Identify different polymorphic forms , which may exhibit distinct physical and chemical properties.

Assess the purity of a sample by detecting the presence of crystalline impurities. youtube.com

Monitor phase transformations that may occur under different conditions, such as temperature or pressure. csic.es

For example, in the study of nanoparticles incorporating similar molecules, PXRD has been used to confirm the amorphous or crystalline nature of the resulting materials. researchgate.netresearchgate.net The technique is also crucial in the analysis of composite materials, where it can identify the different crystalline components. jfda-online.com

Resolving Structural Misassignments through Crystallographic and Computational Cross-Validation

In complex molecular systems, the initial structural assignment can sometimes be ambiguous or incorrect. A combination of crystallographic techniques and computational modeling provides a robust methodology for cross-validation and, if necessary, revision of the proposed structure.

Crystallographic data from both SCXRD and PXRD provide the primary experimental evidence for the molecular and packing structure. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the most stable molecular conformation and crystal packing arrangement. By comparing the experimentally determined structure with the computationally predicted one, any discrepancies can be identified.

For instance, if a structural misassignment is suspected, one can:

Re-refine the single-crystal X-ray diffraction data with alternative structural models.

Compare the experimental PXRD pattern with a pattern calculated from the proposed crystal structure. A poor match would indicate an incorrect assignment.

Utilize computational energy calculations to assess the relative stability of different possible structures. The structure with the lowest calculated energy is likely to be the correct one.

This integrated approach of experimental and computational cross-validation is essential for ensuring the accuracy of structural assignments, particularly for novel or complex materials derived from p-PDA.

Morphological Characterization of Self-Assembled and Nanostructured Materials

The ability of p-PDA to self-assemble into various nanostructures is a key area of interest. Electron microscopy techniques are indispensable for visualizing the morphology and internal structure of these assemblies.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at the micro- and nanoscale. wikipedia.org It provides detailed information about the shape, size, and surface features of self-assembled p-PDA structures.

In a typical SEM analysis, a focused beam of electrons is scanned across the sample, and the resulting signals (primarily secondary electrons) are used to generate an image. wikipedia.org This allows for the direct visualization of morphologies such as:

Nanofibers

Nanorods

Nanosheets

Microspheres acs.org

The study of peptide-drug conjugates has shown that factors like concentration, pH, and time can significantly influence the self-assembled morphology, leading to structures ranging from nanorods to nanoribbons. nih.gov Similarly, the self-assembly of other organic molecules can result in interconnected networks of branched chains and rings. nih.gov SEM is crucial for observing these morphological variations in p-PDA assemblies.

Transmission Electron Microscopy (TEM) for Nanoparticle and Internal Structure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of nanomaterials. wikipedia.org In TEM, a beam of electrons is transmitted through an ultrathin sample, providing detailed information about the size, shape, and internal arrangement of nanoparticles and other nanostructures. wikipedia.org

For p-PDA-based nanomaterials, TEM can be used to:

Determine the precise size and size distribution of nanoparticles. researchgate.net

Visualize the internal morphology, such as core-shell structures or porous interiors. nih.gov

Observe the arrangement of individual molecules or crystalline domains within a larger assembly. nih.gov

For example, TEM has been used to characterize polydopamine (PDA) nanoparticles, revealing their size and shape, which can be controlled by synthesis conditions. researchgate.netresearchgate.net It has also been employed to study the morphology of PDA-based polyplexes for gene delivery, showing their spherical shape and size. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of synthesized p-PDA and for identifying and quantifying impurities. ajptr.com

The process involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio. This provides a mass spectrum, which is a plot of ion intensity as a function of the mass-to-charge ratio.

Key applications of MS in the context of p-PDA include:

Molecular Mass Confirmation: The mass spectrum of pure p-PDA will show a prominent peak corresponding to its molecular ion, confirming its identity and successful synthesis. nih.govnih.gov

Impurity Profiling: MS is highly sensitive and can detect trace amounts of impurities. ijpsonline.comajprd.com These impurities can be starting materials, by-products from the synthesis, or degradation products. ajptr.comiajps.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful for separating complex mixtures and identifying individual impurity components. jfda-online.comthermofisher.com

Structural Elucidation of Degradation Products: In stability studies, MS can be used to identify the products formed when p-PDA degrades under various stress conditions, such as exposure to heat or light. researchgate.net

For instance, studies on other organic acids have demonstrated the use of MS to investigate their oxidation products and degradation pathways. copernicus.org Similarly, MS has been used to analyze the thermal degradation of acrylic acid polymers. researchgate.net

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high precision. In the context of this compound, MALDI-TOF MS would be employed to confirm its molecular identity and to investigate the formation of oligomers or aggregates in self-assembled structures.

The process involves co-crystallizing the analyte, this compound, with a matrix material that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in an electric field. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight.

For this compound, the expected monoisotopic mass would be a key value to confirm its synthesis and purity. Any significant deviation from this value could indicate the presence of impurities or isotopes. Furthermore, by analyzing the higher mass regions of the spectrum, it is possible to detect the presence of dimers, trimers, or larger aggregates, providing valuable information about the self-assembly behavior of the molecule.

Illustrative MALDI-TOF MS Data for this compound:

| Parameter | Value |

| Expected Monoisotopic Mass | 218.0579 g/mol |

| Observed [M+H]⁺ Ion | m/z 219.0657 |

| Observed [M+Na]⁺ Ion | m/z 241.0476 |

| Observed [M+K]⁺ Ion | m/z 257.0215 |

| Matrix Used | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Laser Type | Nitrogen Laser (337 nm) |

| Note: The data presented in this table is illustrative and represents typical expected values for a MALDI-TOF MS analysis of this compound. |

Purity Validation via Chromatographic Methods (e.g., Reversed-Phase HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of organic compounds like this compound. phenomenex.com This method separates compounds based on their hydrophobicity. phenomenex.com

In a typical RP-HPLC setup, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar solvent mixture, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). youtube.com When a sample of this compound is injected into the system, it partitions between the stationary and mobile phases. Due to its relatively nonpolar nature, it will have an affinity for the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), the analyte is progressively eluted from the column. phenomenex.com

The time it takes for the compound to travel through the column and reach the detector is known as its retention time. This retention time is a characteristic property of the compound under specific chromatographic conditions. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component. This allows for the quantitative determination of the purity of the sample.

Illustrative RP-HPLC Purity Analysis of this compound:

| Parameter | Condition |

| Column | C18 (Octadecylsilyl) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 295 nm |

| Retention Time of Main Peak | ~15.2 minutes |

| Calculated Purity | >99% |

| Note: The data presented in this table is illustrative and represents typical conditions and expected results for an RP-HPLC analysis of this compound. |

Reactivity Mechanisms and Molecular Interactions of 3,3 P Phenylene Diacrylic Acid

Reactivity of Carboxylic Acid Moieties

The defining features of 3,3'-(p-Phenylene)diacrylic acid are its two carboxylic acid groups. These groups are the primary centers of its chemical reactivity, influencing its acidity, and its ability to participate in catalysis and polymerization.

Proton-Donating Capabilities and Salt Formation

Like other carboxylic acids, the -COOH groups on this compound are acidic due to the stability of the carboxylate anion (–COO⁻) that forms upon deprotonation. The negative charge on the carboxylate is delocalized through resonance between the two oxygen atoms, making the conjugate base stable. The presence of two such groups means the molecule can donate up to two protons. This acidity allows it to react with bases to form various salts. The ability to form these salts is crucial for its application in different chemical systems, including its use in the formation of coordination polymers and other supramolecular structures.

The reactivity of carboxylic acid derivatives is influenced by the nature of the substituent attached to the carbonyl group. In the case of this compound, the vinylogous phenyl group influences the electronic properties of the carboxylic acid. The reactivity generally depends on the stability of the leaving group in nucleophilic acyl substitution reactions.

Role in Catalysis and Polymerization Initiation

The carboxylate anions derived from this compound can function as effective catalysts in certain types of polymerization. Specifically, carboxylate anions have been identified as potent catalysts for Reversible Complexation-Mediated Polymerization (RCMP). rsc.org In this process, the carboxylate can mediate the polymerization of monomers like methacrylates and styrene (B11656). rsc.org The mechanism involves the formation of a transient complex with the growing polymer chain, enabling controlled polymer growth. rsc.org

The bifunctional nature of this compound makes it a candidate for creating cross-linked polymer networks. By deprotonating the carboxylic acid groups, the resulting dicarboxylate can initiate or mediate polymerization from two points, leading to the formation of complex polymer architectures. rsc.org This dual reactivity is essential for developing advanced materials with tailored properties. thieme-connect.comcapes.gov.br

Photoreactivity and Photodimerization Processes (Drawing from Related Analogs)

The solid-state photopolymerization of p-phenylene diacrylic acid (p-PDA) and its derivatives has been explored as an extension of the well-known photodimerization of cinnamic acid. bilkent.edu.tr When molecules with two cinnamic acid units, such as p-PDA, are irradiated with ultraviolet or visible light in the solid state, they can undergo a [2+2] cycloaddition reaction. capes.gov.brbilkent.edu.trresearchgate.net This process, known as four-center type photopolymerization, leads to the formation of linear high polymers containing cyclobutane (B1203170) rings in their main chain. bilkent.edu.tr

For this reaction to occur, the crystalline structure of the monomer must align the double bonds of adjacent molecules in a parallel orientation and within a specific proximity (less than 4.2 Å), a principle known as Schmidt's topochemical rule. researchgate.netfigshare.com The resulting polymers often exhibit high crystallinity and high melting points. bilkent.edu.tr While irradiation of cinnamic acid derivatives in solution often leads to E/Z isomerization, their arrangement in a crystal lattice or on a template can direct the reaction towards a highly selective and controlled photodimerization, yielding specific cyclobutane stereoisomers (truxinic or truxillic acids). capes.gov.brresearchgate.net The study of these processes is crucial for developing photosensitive polymers and materials for optical applications.

Coordination Chemistry: Ligand Behavior and Complexation Studies

The carboxylate groups of this compound make it an excellent ligand for coordinating with metal ions. Its rigid structure and the ability of the carboxylates to adopt various binding modes allow for the construction of diverse and stable coordination polymers and metal-organic frameworks (MOFs).

Ligand Binding Modes to Metal Centers (e.g., Co(II), Ni(II), Zn(II))

In its deprotonated form, this compound can bind to metal centers through its carboxylate oxygen atoms. Common coordination modes include monodentate (one oxygen atom binds to the metal), bidentate chelate (both oxygen atoms of a single carboxylate bind to the same metal center), and bidentate bridging (the carboxylate group links two different metal centers). The bridging mode is particularly important for forming extended one-, two-, or three-dimensional networks.

Studies on related dicarboxylic acid ligands with metals like Co(II), Ni(II), and Zn(II) have revealed the formation of various coordination polymers. For instance, Zn(II) has been shown to form both one-dimensional chains and two-dimensional networks with dicarboxylic acid linkers. rsc.org Similarly, Co(II) and Ni(II) readily form complexes with polymers containing carboxylic acid and amide functionalities, indicating a strong affinity for these groups. mdpi.com The specific geometry and dimensionality of the resulting framework are influenced by the coordination preference of the metal ion, the length and rigidity of the ligand, and the presence of solvent molecules or other co-ligands.

Table 1: Summary of Ligand Binding Behavior with Selected Metal Ions

| Metal Ion | Typical Coordination Environment | Resulting Structure with Dicarboxylate Ligands | Reference |

|---|---|---|---|

| Co(II) | Octahedral or square planar | Can form polynuclear complexes and coordination polymers. The carboxylate can act as a bridging ligand. | figshare.commdpi.com |

| Ni(II) | Octahedral, square planar | Forms coordination polymers where the ligand bridges metal centers. Has been used to create polynuclear complexes for catalysis. | mdpi.com |

| Zn(II) | Tetrahedral or trigonal bipyramidal | Readily forms 1D, 2D, and 3D coordination polymers with dicarboxylic acids, acting as linkers between metal nodes. | rsc.orgmdpi.com |

Hydrogen Bonding Interactions in Supramolecular Frameworks

Hydrogen bonding plays a critical role in the solid-state structure of this compound and its derivatives, often directing the formation of supramolecular assemblies. The carboxylic acid groups are excellent hydrogen bond donors (from the -OH) and acceptors (from the C=O). This typically leads to the formation of a robust hydrogen-bonded dimer, where two molecules are linked in a head-to-tail fashion.

Principles of Self-Assembly and Directed Molecular Organization

The molecular structure of this compound, featuring a rigid phenylene core flanked by two acrylic acid moieties, provides a foundation for complex supramolecular architectures through non-covalent interactions. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces governs the spontaneous organization of these molecules into well-defined assemblies. The principles of its self-assembly are critically influenced by external factors such as the surrounding solvent environment, the pH of the medium, and the presence of metal ions.

Influence of Solvent Polarity and pH on Self-Assembly Processes

The self-assembly of this compound is profoundly influenced by the polarity of the solvent and the pH of the aqueous solution. These factors dictate the protonation state of the carboxylic acid groups and modulate the strength of intermolecular interactions, thereby directing the formation of distinct supramolecular structures.

In different solvents, the balance between solute-solute and solute-solvent interactions changes, which can lead to different aggregation states. researchgate.net For instance, in nonpolar solvents, intermolecular hydrogen bonding between the carboxylic acid groups is expected to be a dominant driving force, leading to the formation of linear or sheet-like structures. The hydrophobic phenyl rings would further stabilize these assemblies through π-π stacking.

Conversely, in polar protic solvents, such as water or alcohols, the solvent molecules can compete for hydrogen bonding with the carboxylic acid groups. This competition can disrupt the strong, directional hydrogen bonds between the diacrylic acid molecules. The solubility of the molecule is also a critical factor, with polar solvents potentially leading to more solvated states or different aggregation pathways. nih.gov The self-assembly process in such environments may be guided more by hydrophobic interactions, where the nonpolar phenylene core seeks to minimize contact with the polar solvent, leading to micellar or vesicular structures.

The pH of the aqueous medium plays a pivotal role by controlling the ionization state of the carboxylic acid groups. At low pH, the carboxylic acid groups are fully protonated (-COOH), favoring strong intermolecular hydrogen bonding and promoting the formation of larger, often crystalline, aggregates. As the pH increases towards the pKa of the carboxylic acid, a mixture of protonated and deprotonated species will exist, potentially leading to more complex and less ordered assemblies.

Upon deprotonation at higher pH values, the carboxylate groups (-COO⁻) introduce electrostatic repulsion between the molecules. This repulsion counteracts the attractive forces of hydrogen bonding and π-π stacking, which can lead to the disassembly of larger aggregates or the formation of smaller, charge-stabilized assemblies. whiterose.ac.uk The presence of counterions in the solution can also influence the final morphology by screening the electrostatic repulsions.

Table 1: Predicted Influence of Solvent and pH on the Self-Assembly of this compound

| Condition | Dominant Interactions | Expected Supramolecular Morphologies |

| Low Polarity Solvent | Hydrogen Bonding (COOH---COOH), π-π Stacking | Linear chains, tapes, sheets |

| High Polarity Solvent | Hydrophobic Interactions, Disrupted H-Bonding | Micelles, vesicles, smaller aggregates |

| Low pH (Aqueous) | Strong Hydrogen Bonding, π-π Stacking | Crystalline aggregates, nanofibers |

| High pH (Aqueous) | Electrostatic Repulsion, Screened Interactions | Dispersed molecules, small ionic clusters |

This table presents predicted behaviors based on general principles of supramolecular chemistry.

Metal-Ion Induced Self-Assembly and Resultant Morphological Changes

The presence of metal ions can dramatically alter the self-assembly behavior of this compound, leading to the formation of highly organized and often complex coordination polymers or metal-organic frameworks (MOFs). nih.gov The carboxylic acid groups of the diacrylic acid ligand can act as effective coordination sites for a wide variety of metal ions.

The coordination of metal ions introduces strong, directional metal-ligand bonds that can direct the assembly of the organic linkers into predictable and stable one-, two-, or three-dimensional networks. mdpi.com The geometry and coordination number of the metal ion, along with the conformational flexibility of the diacrylic acid ligand, are key determinants of the final architecture of the resulting metallosupramolecular assembly.

For example, divalent metal ions like Zn(II), Cu(II), and Cd(II) are known to form diverse coordination structures with carboxylate ligands. mdpi.com A linear and rigid ligand such as this compound could bridge multiple metal centers, leading to the formation of extended chains, layers, or porous frameworks. The specific morphology of the resulting assembly is highly dependent on the reaction conditions, including the metal-to-ligand ratio, the solvent system, and the temperature.

The introduction of metal ions can induce significant morphological changes compared to the self-assembly of the free ligand. While the free acid might form simple hydrogen-bonded structures, the metal-coordinated assemblies can exhibit well-defined crystalline habits, such as rods, plates, or polyhedra. These changes are a direct consequence of the highly directional and predictable nature of metal-carboxylate coordination bonds.

Table 2: Potential Morphological Outcomes of Metal-Ion Induced Self-Assembly with this compound

| Metal Ion Example | Typical Coordination Geometry | Potential Resultant Morphologies |

| Ag(I) | Linear, Trigonal | 1D coordination polymers (chains, helices) |

| Cu(II) | Square Planar, Octahedral | 2D layered structures, 3D porous frameworks |

| Zn(II) | Tetrahedral, Octahedral | 3D interpenetrated networks, porous MOFs |

| Lanthanides (e.g., Eu(III), Tb(III)) | High Coordination Numbers (7-9) | Luminescent 3D frameworks |

This table provides illustrative examples based on the known coordination chemistry of carboxylate ligands. The actual outcomes would require experimental verification.

Theoretical and Computational Chemistry Approaches to 3,3 P Phenylene Diacrylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a range of chemical systems. A common approach involves using the B3LYP functional with a 6-31G* basis set to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the chemical reactivity and electronic transitions of the molecule. A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited. For many organic molecules, this gap can be calculated to understand their electronic behavior. researchgate.netnih.gov

The distribution of electron density in the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Conjugated Dicarboxylic Acid (Analogous System)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Note: This table is illustrative and based on typical values for similar organic molecules. Specific values for 3,3'-(p-Phenylene)diacrylic acid would require a dedicated computational study. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. rsc.org By applying a time-dependent perturbation, TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. q-chem.comresearchgate.netnih.gov This information is crucial for understanding the photophysical properties of a molecule, such as its color and fluorescence. cnr.it

The results of TD-DFT calculations are typically presented as a series of excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to the major absorption peaks in a UV-Vis spectrum. researchgate.netyoutube.com

For this compound, TD-DFT calculations would be expected to predict strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the conjugated system. The exact position of the absorption maxima would depend on the specific functional and basis set used in the calculation, as well as the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com The selection of the functional is critical, and for systems with potential charge-transfer character, range-separated functionals like CAM-B3LYP are often employed. nih.gov

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Generic Conjugated Dicarboxylic Acid (Analogous System)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S1 | 3.54 | 350 | 0.85 |

| S2 | 4.13 | 300 | 0.12 |

| S3 | 4.59 | 270 | 0.05 |

| Note: This table is illustrative. The values are representative of what might be expected for a conjugated system and are not specific to this compound. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (Implicitly relevant for MOFs/CPs)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamic processes, conformational changes, and intermolecular interactions within a system.

In the context of this compound, MD simulations are particularly relevant for understanding its behavior when incorporated as a linker in Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs). rsc.orgosti.gov These simulations can model the self-assembly process of MOFs and investigate their structural stability, flexibility, and interactions with guest molecules. rsc.org

To perform MD simulations of MOFs, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. Force fields like ReaxFF and the CHARMM General Force Field (CGenFF) have been used to study the stability and dynamic properties of MOFs. rsc.org These simulations can predict how the framework might respond to external stimuli such as changes in temperature or pressure, and how guest molecules diffuse through its pores. For instance, simulations can shed light on the stability of MOFs in the presence of water, a critical factor for many applications. rsc.orgresearchgate.net The use of dummy atoms in simulations can be a technique to correctly model the coordination of metal ions. researchgate.netsigmaaldrich.com

While no specific MD studies on MOFs constructed from this compound were identified in the search, the general applicability of the method is clear. Such simulations could be used to investigate the "breathing" of the framework (the change in pore size upon guest adsorption/desorption) and to understand the diffusion of small molecules through the pores, which is crucial for applications in gas storage and separation.

Computational Validation of Experimental Data, including Spectroscopic and Crystallographic Findings

A key application of computational chemistry is the validation and interpretation of experimental data. By comparing computationally predicted properties with those measured experimentally, researchers can gain confidence in both their theoretical models and their experimental results.

Computational methods can also be used to validate crystallographic data. The geometry of a molecule in the gas phase, as optimized by DFT, can be compared to its geometry in the solid state, as determined by X-ray crystallography. nih.gov Differences between the two can be attributed to intermolecular interactions in the crystal packing. Furthermore, DFT calculations can be used to refine crystal structures obtained from powder X-ray diffraction data. nih.gov

Although a direct computational validation of the spectroscopic and crystallographic data for this compound was not found in the provided search results, this remains a standard and powerful approach in chemical research to ensure the accuracy and reliability of both theoretical and experimental findings.

Applications of 3,3 P Phenylene Diacrylic Acid in Advanced Materials and Chemical Technologies

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in dictating the structure, porosity, and ultimately, the function of the resulting framework. While extensive research has been conducted on MOFs using a variety of dicarboxylic acid linkers, specific studies detailing the use of 3,3'-(p-phenylene)diacrylic acid as a primary linker are not extensively documented in publicly available research. However, based on the principles of MOF design and the behavior of analogous linker molecules, its potential applications can be inferred.

Design and Synthesis of MOFs/CPs as Organic Linkers/Struts

The synthesis of MOFs and CPs typically involves solvothermal or hydrothermal methods where a solution of a metal salt and the organic linker are heated in a sealed vessel. researchgate.net The this compound molecule, with its two carboxylate groups at opposite ends of a rigid phenylene backbone, is an ideal candidate to act as a linear organic strut. These struts bridge metal centers to form one-, two-, or three-dimensional networks. researchgate.net The synthesis process is influenced by factors such as temperature, solvent, pH, and the molar ratio of the reactants, all of which can affect the final structure and properties of the MOF. nih.gov For instance, the reaction of lanthanum chloride with the sodium salt of 1,4-phenylenediacetic acid in a gel diffusion setup yields single crystals of a three-dimensional coordination polymer. nih.gov Similarly, hydrothermal reactions of zinc and cadmium salts with phenylenediacetic acids and other co-ligands have produced a variety of coordination polymers with diverse structures. researchgate.net

Engineering of One-, Two-, and Three-Dimensional Framework Structures and Topologies

The dimensionality of the resulting framework is heavily influenced by the coordination geometry of the metal ion and the connectivity of the organic linker. A linear linker like this compound can lead to various dimensionalities. For example, it can form simple one-dimensional chains, which can then be further linked into two-dimensional layers or complex three-dimensional frameworks through the choice of metal centers with appropriate coordination numbers or the use of secondary building units (SBUs). researchgate.netnih.gov Research on similar ligands, such as phenylenediacetic acids, has demonstrated the formation of 1D wheel-like chains, 2D sheet structures, and 3D frameworks. researchgate.net The specific conformation of the linker molecule (e.g., cis or trans isomers) can also play a critical role in directing the final architecture of the coordination polymer. osti.gov In some cases, the long, linear nature of such linkers can lead to the formation of interpenetrated frameworks, where multiple independent networks are intertwined within the same crystal lattice.

Applications in Gas Adsorption, Separation, and Storage Technologies

The porous nature of MOFs makes them highly promising materials for applications in gas adsorption, separation, and storage. researchgate.netnih.gov The size and chemical nature of the pores can be tuned by selecting appropriate organic linkers and metal nodes. researchgate.net MOFs with high surface areas and tailored pore sizes can selectively adsorb certain gases over others, a property that is crucial for gas separation processes. researchgate.netresearchgate.net For example, MOFs are being explored for the capture of carbon dioxide from flue gas or for the storage of hydrogen as a clean energy carrier. nih.govpurdue.edu The adsorption properties are governed by factors such as the pore volume, the flexibility of the framework, and the interactions between the gas molecules and the internal surface of the MOF. nih.govresearchgate.net While specific data for MOFs derived from this compound is scarce, it is anticipated that its rigid structure would contribute to the formation of robust frameworks with permanent porosity suitable for these applications.

Catalytic Applications within MOF/CP Architectures

The versatility of MOFs extends to the field of heterogeneous catalysis. researchgate.netosti.gov Catalytically active sites can be introduced into the MOF structure in several ways: the metal nodes themselves can act as Lewis acids, functional groups on the organic linker can possess catalytic activity, or catalytically active species can be encapsulated within the pores of the MOF. nih.gov The ordered and porous structure of MOFs allows for the diffusion of reactants to the active sites and the diffusion of products out, while the well-defined nature of the active sites can lead to high selectivity. researchgate.net MOFs have been employed as catalysts in a variety of organic reactions. osti.gov For instance, a new three-dimensional metal-organic framework containing Fe(II) and Ag(I) ions has shown size selectivity in Lewis acid catalysis. nih.gov

Chiral MOFs and Their Role in Asymmetric Catalysis

The synthesis of chiral MOFs is a significant area of research due to their potential applications in enantioselective separation and asymmetric catalysis. Chirality can be introduced into a MOF by using chiral organic linkers, by the spontaneous resolution of achiral components, or by post-synthetic modification. The well-defined chiral environment within the pores of a chiral MOF can induce stereoselectivity in catalytic reactions, leading to the preferential formation of one enantiomer of a chiral product. Although no specific examples of chiral MOFs synthesized from this compound are readily found, the principles of chiral MOF design suggest that if a chiral derivative of this linker were used, it could lead to frameworks capable of asymmetric catalysis.

Polymer Science and Engineering

In the domain of polymer science, this compound serves as a valuable monomer for the synthesis of polymers with specific properties, particularly polyamides. Its rigid phenylene group and the presence of two reactive carboxylic acid groups allow for its incorporation into polymer backbones, imparting thermal stability and specific functionalities.

One notable application is in the synthesis of novel polyamides. For instance, new polyamides have been prepared through the direct polycondensation reaction of a derivative, bis(p-amidobenzoic acid)-p-phenylene diacrylic acid, with various aromatic diamines. acarindex.com This process, which uses thionyl chloride, N-methyl-2-pyrolidone, and pyridine (B92270) as condensing agents, yields polymers with high inherent viscosities. acarindex.com The resulting polyamides can be characterized by various techniques to determine their structure, molecular weight, thermal stability, and solubility. acarindex.com

The synthesis of the diacid monomer itself involves a multi-step process, starting from the reaction of terephthalaldehyde (B141574) with malonic acid in the presence of pyridine to form p-phenylenediacrylic acid. acarindex.com This is then converted to the diacryloyl chloride, which is subsequently condensed with p-aminobenzoic acid. acarindex.com

Furthermore, the photopolymerization of phenylene diacrylic acid and its derivatives has been studied. This process, which can be initiated by ultraviolet or visible light, leads to the formation of linear high polymers containing cyclobutane (B1203170) rings in the main chain.

The general synthesis of polyamides often involves the reaction of a dicarboxylic acid with a diamine, leading to the formation of amide linkages and the elimination of water. youtube.com This step-growth polymerization can be used to produce a wide variety of polyamides with different properties depending on the specific monomers used. wikipedia.org

| Monomer 1 | Monomer 2 | Resulting Polymer Class | Key Properties/Applications |

| bis(p-amidobenzoic acid)-p-phenylene diacrylic acid | Aromatic diamines (e.g., 1,4-diphenylene diamine, 1,3-diamino toluene) | Polyamides | High thermal stability, specific solubility profiles. acarindex.com |

| p-Phenylene diacrylic acid derivatives | - | Photopolymers | Formation of cyclobutane rings in the main chain upon irradiation. |

| Dicarboxylic acids (general) | Diamines (general) | Polyamides (e.g., Nylon, Kevlar) | High durability and strength, used in textiles, automotive, and sportswear. wikipedia.org |

Monomer for the Synthesis of High-Performance Polyamides via Polycondensation

High-performance polyamides are sought after for their exceptional strength and thermal resistance. The incorporation of the p-phenylenediacryloyl moiety from this compound into polymer backbones is a key strategy for creating novel polyamides with enhanced properties.

Detailed research findings show that new polyamides can be synthesized through the direct polycondensation of a diacid monomer derived from this compound. In a typical synthesis, p-phenylenediacrylic acid is first converted into its more reactive diacryloyl chloride derivative. This intermediate then reacts with an amino acid, such as p-aminobenzoic acid, to form a new, larger diacid monomer containing the p-phenylenediacryloyl core. This new monomer is then polymerized with various aromatic diamines. acs.org

The polycondensation reaction, often carried out using condensing agents like thionyl chloride in a solvent system such as N-methyl-2-pyrolidone (NMP) and pyridine, yields a series of novel polyamides. acs.org These polymers have been obtained in high yields and exhibit inherent viscosities indicating the formation of high molecular weight chains. acs.org The properties of these polyamides, including their thermal stability and solubility, are influenced by the specific aromatic diamine used in the polymerization. acs.org Characterization through techniques like thermogravimetric analysis (TGA) confirms their high thermal stability, a critical attribute for high-performance materials. acs.org

| Polymer Name | Aromatic Diamine Used | Inherent Viscosity (dL/g) | Yield (%) |

|---|---|---|---|

| Polyamide 8a | 1,4-diphenylene diamine | 0.65 | 94 |

| Polyamide 8b | 1,3-diamino toluene | 0.45 | 90 |

| Polyamide 8c | 1,5-diamino naphthalene | 0.50 | 92 |

| Polyamide 8d | 4,4′-diamino diphenyl ether | 0.55 | 95 |

| Polyamide 8e | 4,4′-diamino diphenyl sulfone | 0.35 | 88 |

| Polyamide 8f | 3,3′-diamino diphenylsulfone | 0.40 | 85 |

Development of Copolymers (e.g., with Divinylbenzene) for Functional Materials

Copolymerization is a powerful technique to create materials with tailored properties that combine the characteristics of different monomers. The this compound (pDA) monomer and its derivatives are utilized in copolymerization reactions to produce functional materials, such as liquid crystalline polymers (LCPs) and photo-reactive polymers. acs.org

For instance, LCPs have been synthesized using copolymers that incorporate p-phenylene diacrylic acid. These materials exhibit ordered structures in the melt phase, which can be locked in upon cooling, leading to materials with anisotropic properties useful in optics and electronics. Another innovative application involves using a diester derivative of p-phenylene diacrylic acid (PDAD) as a photo-cross-linkable unit within a polyester (B1180765) backbone. acs.org This allows for the "stitching" of polymer chains upon exposure to light, forming a stable network structure. acs.org The preparation of these functional copolymers often involves condensation polymerization, where the diacid or its derivative is reacted with other monomers containing complementary functional groups. googleapis.com

Green Pathways via Enzymatic Polymerization

In the pursuit of sustainable chemical processes, enzymatic polymerization has emerged as a compelling green alternative to traditional polymerization methods. tubitak.gov.tr These reactions are mediated by enzymes, which are catalytic proteins that operate under mild conditions, such as ambient temperatures and neutral pH, often in aqueous solutions. dokumen.pub This approach significantly reduces energy consumption and the need for harsh organic solvents. tubitak.gov.tr

Enzymes like peroxidases and laccases are commonly used to initiate radical-mediated polymerizations. dokumen.pub They function by generating radicals from monomer precursors, which then initiate the polymerization chain reaction. This method is particularly suitable for synthesizing polymers from vinyl monomers and for processes like oxidative coupling. dokumen.pub While the direct enzymatic polymerization of this compound is a subject for ongoing research, the principles of enzyme-mediated synthesis offer a promising, environmentally friendly route for producing polymers based on this and similar monomers. The use of enzymes avoids the heavy metal catalysts and high temperatures often required in conventional polymerization, aligning with the core tenets of green chemistry. tubitak.gov.tr

Optoelectronic and Photonic Materials Development

The derivatives of this compound are of significant interest in the field of optoelectronics and photonics. The rigid, π-conjugated system of the p-phenylene diacrylic core is a foundational element for materials designed to interact with light and manage charge transport. By chemically modifying the end groups of the acid, its electronic properties can be fine-tuned for specific applications.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) (via derivatives)

The performance of organic electronic devices like OLEDs and OFETs relies heavily on the charge-transporting capabilities and energy levels of the organic semiconductor materials used. Derivatives of this compound, particularly its esters, form molecular solids whose electronic properties are determined by the weak interactions between molecules in the crystal lattice. The rigid and planar structure of the p-phenylene diacrylic core facilitates molecular packing and orbital overlap, which are crucial for efficient charge transport.

While specific device applications featuring this compound derivatives are an emerging area of research, the structural motif is highly relevant. High-performance n-type polymers used in organic electronics often incorporate similar aromatic and cyano-functionalized units to achieve desired electronic properties. acs.org The ability to systematically modify the structure of organic molecules allows for the fine-tuning of solid-state characteristics, making derivatives of p-phenylene diacrylic acid promising candidates for future development in this field.

Solar Energy Conversion Materials (via derivatives)

In the quest for efficient and stable solar energy technologies, the design of novel organic and hybrid materials is paramount. Derivatives of p-phenylene diacrylic acid possess structural features that are advantageous for solar cell applications. The rigid conjugated backbone is beneficial for creating stable, ordered thin films that can efficiently transport charge carriers (electrons and holes) generated by sunlight.